3-(Dimethylamino)-1-azetidinecarboxamidine 2hcl
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Overview
Description
3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl typically involves the reaction of dimethylamine with azetidinecarboxamidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A primary amine with similar chemical properties.
Trimethylamine: A tertiary amine with comparable reactivity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A compound used in similar chemical reactions and applications
Uniqueness
3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C6H16Cl2N4 |
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Molecular Weight |
215.12 g/mol |
IUPAC Name |
3-(dimethylamino)azetidine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-3-10(4-5)6(7)8;;/h5H,3-4H2,1-2H3,(H3,7,8);2*1H |
InChI Key |
HYVWIIVEZLXMAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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